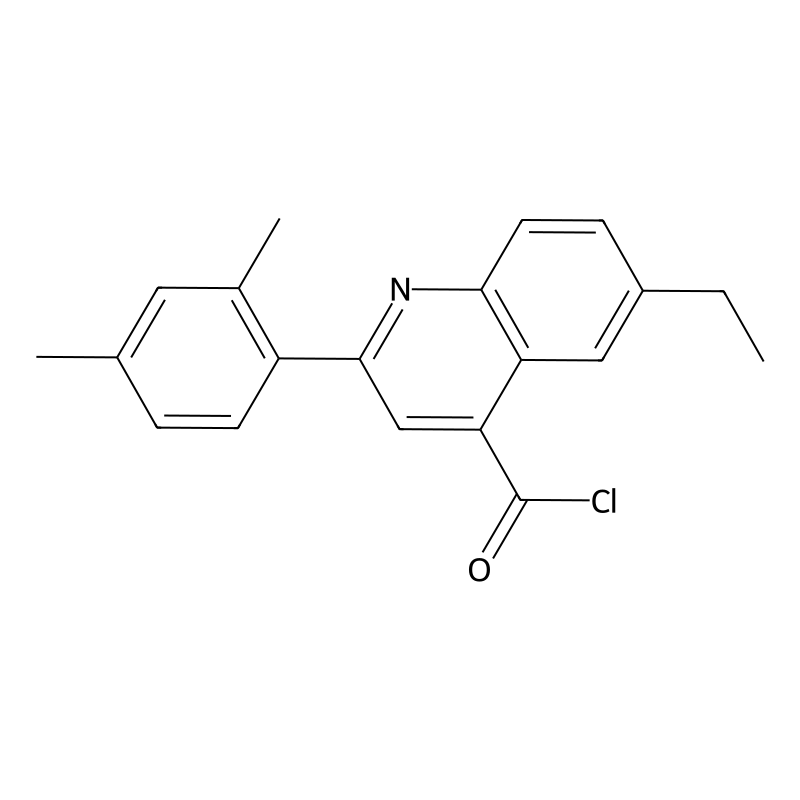

2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

The core structure of DMPEQ-COCl incorporates a quinoline ring, a nitrogen-containing heterocyclic aromatic system. Quinolines are prevalent in many natural products and pharmaceutical drugs known for their diverse biological activities. The presence of the carbonyl chloride functional group further enhances its potential for chemical modification, allowing for the creation of analogs with targeted properties.

Here's how DMPEQ-COCl might be relevant in medicinal chemistry research:

- Scaffold for Drug Discovery: DMPEQ-COCl could serve as a starting material for the synthesis of novel quinoline-based compounds. By strategically modifying the functional groups on the molecule, researchers can create libraries of compounds to be screened for potential therapeutic effects against various diseases [].

- Targeted Ligand Design: The specific positioning of the functional groups in DMPEQ-COCl might enable the design of molecules that can interact with specific biological targets, such as enzymes or receptors. This could be valuable in developing new drugs with improved efficacy and selectivity.

Organic Synthesis:

DMPEQ-COCl possesses an acyl chloride moiety (COCl), a reactive functional group commonly used in organic synthesis for various transformations. Here are some potential applications:

- Acylation Reactions: DMPEQ-COCl can act as an acylating agent, introducing an acyl group (RCO-) onto other molecules. This reaction is useful for creating new amides, esters, and other organic compounds with diverse functionalities.

- Preparation of Quinoline Derivatives: The reactive acyl chloride group of DMPEQ-COCl could be exploited in coupling reactions to synthesize various quinoline derivatives. This could be valuable for researchers studying the structure-activity relationships of quinoline-based compounds.

2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 323.82 g/mol. This compound features a quinoline core substituted with a 2,4-dimethylphenyl group at the 2-position and an ethyl group at the 6-position, along with a carbonyl chloride functional group at the 4-position. Its unique structure contributes to its potential utility in various chemical and biological applications, particularly in proteomics research and synthetic organic chemistry .

- Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.

- Coupling Reactions: The carbonyl chloride can engage in coupling reactions, such as the Suzuki-Miyaura coupling, which is useful for building complex organic molecules.

- Hydrolysis: In the presence of water, the carbonyl chloride may hydrolyze to form the corresponding carboxylic acid .

2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride has been studied for its biological activity in proteomics. It interacts with specific proteins and enzymes, potentially modifying their function through covalent bonding. This modification can influence cellular signaling pathways and metabolic processes, making it a valuable tool for studying protein interactions and functions in biochemical research .

The synthesis of 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride typically involves several steps:

- Preparation of Quinoline Derivative: The initial step involves synthesizing the quinoline framework through cyclization reactions involving appropriate precursors.

- Substitution Reactions: The introduction of the 2,4-dimethylphenyl group can be achieved via electrophilic aromatic substitution.

- Formation of Carbonyl Chloride: The final step involves converting a carboxylic acid derivative into the carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride under controlled conditions to ensure high yield and purity .

This compound has several applications across various fields:

- Biochemical Research: It is primarily used in proteomics for studying protein interactions and modifications.

- Synthetic Chemistry: As a versatile building block, it can be utilized in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Investigated for potential therapeutic properties, although it is not yet widely used clinically .

Research on 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride has indicated that it interacts with specific biomolecules, affecting their activity and stability. These interactions can lead to significant changes in cellular functions, such as modulation of signaling pathways and gene expression. Studies have shown that varying concentrations of this compound can yield different effects on cell metabolism and protein function .

Several compounds are structurally similar to 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 8-Chloro-2-(2,4-dimethylphenyl)-quinoline-4-carbonyl chloride | Contains chlorine at the 8-position; distinct reactivity profile. | |

| 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | Methyl substitution at the 8-position; different biological activity. | |

| 2-(3,4-Dimethylphenyl)-6-methylquinoline-4-carbonyl chloride | Methyl group substitution; alters electronic properties. |

Uniqueness

The uniqueness of 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride lies in its specific substitution pattern on the quinoline ring. This configuration imparts distinct chemical properties and reactivity compared to similar compounds, making it especially valuable for targeted research applications where other compounds may not be as effective .

The construction of the core quinoline scaffold for 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride involves several well-established synthetic approaches, with the Friedländer synthesis and Pfitzinger reaction being the most relevant for this specific compound structure [1] [2].

Friedländer Synthesis Approach

The Friedländer synthesis represents a fundamental method for constructing quinoline scaffolds through the condensation of 2-aminobenzaldehydes with ketones containing reactive α-methylene groups [2]. For the synthesis of 2-(2,4-Dimethylphenyl)-6-ethylquinoline derivatives, this method involves the reaction of appropriately substituted 2-aminobenzaldehyde derivatives with 2,4-dimethylacetophenone under acidic conditions [1] [2].

The mechanism proceeds through two viable pathways: the first involves a rate-limiting aldol condensation between the 2-amino substituted carbonyl compound and the ketone, followed by water elimination and imine formation [2]. The second pathway begins with Schiff base formation, followed by an aldol reaction and subsequent elimination to yield the quinoline product [2].

Optimization studies have demonstrated that piperidine as a base catalyst in ethanolic solution at reflux temperature for 24 hours provides optimal yields of 85% for related quinoline derivatives [3]. The reaction temperature typically ranges from 100-150°C, with reaction times varying from 2-24 hours depending on the specific substituents and reaction conditions [3].

Pfitzinger Reaction Implementation

The Pfitzinger reaction offers an alternative approach for quinoline scaffold construction, particularly valuable for accessing quinoline-4-carboxylic acid derivatives that can subsequently be converted to the corresponding carbonyl chloride [4] [5]. This method involves the reaction of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids [4].

The reaction mechanism begins with the base-catalyzed hydrolysis of isatin to form the keto-acid intermediate [4] [5]. A ketone or aldehyde then reacts with the aniline moiety to generate an imine, followed by enamine formation [4]. The enamine subsequently undergoes cyclization and dehydration to produce the desired quinoline-4-carboxylic acid derivative [4] [5].

For the synthesis of compounds related to 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride, 5-ethylisatin would react with 2,4-dimethylacetophenone in the presence of potassium hydroxide at elevated temperatures (160-220°C) [5]. Typical reaction times range from 1-4 hours, with yields generally falling between 50-80% [5].

Skraup Synthesis Considerations

The Skraup synthesis, while historically significant, presents challenges for the specific target compound due to the required harsh reaction conditions [6] [7]. This method involves heating aniline with glycerol in the presence of sulfuric acid and oxidizing agents at temperatures of 120-130°C [6]. The mechanism proceeds through dehydration of glycerol to form acrolein, followed by Michael addition with aniline, cyclization, and final oxidation to yield quinoline [6] [7].

However, for the synthesis of highly substituted quinoline derivatives like 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride, the Skraup synthesis requires careful modification to introduce the specific substituent pattern, often resulting in complex reaction mixtures and moderate yields of 60-85% [6].

Carbonyl Chloride Group Installation Methods

Thionyl Chloride Conversion

The conversion of quinoline-4-carboxylic acid derivatives to the corresponding carbonyl chlorides represents a critical step in the synthesis of 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride [12]. Thionyl chloride remains the most widely used reagent for this transformation due to its effectiveness and the volatile nature of its byproducts [12].

The standard procedure involves suspending the quinoline-4-carboxylic acid in excess thionyl chloride with dimethylformamide as catalyst . The mixture is refluxed for 3 hours, followed by evaporation under reduced pressure to isolate the crude carbonyl chloride . This method typically achieves conversion rates exceeding 90%, though purification may be required to remove chlorinated byproducts .

The mechanism proceeds through formation of a mixed anhydride intermediate, followed by nucleophilic attack by chloride ion and elimination of sulfur dioxide and hydrogen chloride [12]. The reaction generates gaseous byproducts that facilitate product isolation through simple evaporation [12].

Oxalyl Chloride Alternative

Oxalyl chloride offers a milder and more selective alternative to thionyl chloride for carbonyl chloride synthesis [13] [14]. This reagent demonstrates superior selectivity and produces only gaseous byproducts, simplifying workup procedures [13] [14].

The reaction employs oxalyl chloride with catalytic dimethylformamide in dichloromethane or tetrahydrofuran at 0-5°C [13]. The mechanism involves initial formation of a dimethylcarbamoyl chloride intermediate through reaction with dimethylformamide [13]. This intermediate subsequently reacts with the carboxylic acid to form the desired carbonyl chloride [13] [14].

Temperature control proves critical for optimal results, with strict maintenance of 0-5°C preventing side reactions [13]. The reaction typically completes within 2-4 hours, yielding the carbonyl chloride in 85-95% purity [13] [14].

Phosphorus-Based Reagents

Phosphorus pentachloride and phosphorus trichloride represent classical reagents for carbonyl chloride synthesis, though their use has declined due to harsh reaction conditions and difficult workup procedures [14]. These reagents operate through direct halogenation mechanisms, often requiring elevated temperatures and anhydrous conditions [14].

For quinoline-4-carboxylic acid substrates, phosphorus pentachloride treatment at 90-110°C for 2-3 hours provides the corresponding carbonyl chlorides in moderate yields of 60-75% [14]. However, the reaction generates significant amounts of phosphorus oxychloride, requiring careful purification through fractional distillation [14].

Catalytic Systems and Reaction Optimization

Iron(III) Chloride Catalysis

Iron(III) chloride has emerged as an effective catalyst for quinoline synthesis, particularly for the construction of complex heterocyclic systems [15]. The catalyst operates under relatively mild conditions and demonstrates good functional group tolerance [15].

For quinoline synthesis applications, iron(III) chloride (5-10 mol percent) in toluene or dichloromethane at 100-150°C provides optimal results [15]. The reaction mechanism involves coordination of the iron center to the substrate, followed by cyclization and elimination steps [15]. Typical reaction times range from 4-12 hours, with yields of 65-85% for substituted quinoline derivatives [15].

The catalyst system demonstrates particular effectiveness for the synthesis of pyrrolo[1,2-a]quinoxaline derivatives from 1-(2-aminophenyl)pyrroles through annulation and cleavage of cyclic ethers [15]. The protocol exhibits good functional group tolerance and provides moderate to good yields under optimized conditions [15].

Pfitzinger Reaction Optimization

Optimization of the Pfitzinger reaction for quinoline-4-carboxylic acid synthesis requires careful control of temperature, base concentration, and reaction time [4] [5]. The reaction typically employs potassium hydroxide (2-5 equivalents) at temperatures ranging from 160-220°C [4] [5].

Studies have demonstrated that temperature optimization proves critical for maximizing yields while minimizing side reactions [5]. The optimal temperature range of 180-200°C provides the best balance between reaction rate and selectivity [5]. Higher temperatures (>220°C) lead to decomposition and reduced yields, while lower temperatures (<160°C) result in incomplete conversion [5].

The reaction mechanism involves four distinct steps: ring opening of isatin, Schiff base formation, Claisen condensation, and final cyclization [5]. Each step requires specific conditions for optimal performance, with the cyclization step being rate-determining [5].

Niobium(V) Chloride in Glycerol

Niobium(V) chloride in glycerol represents an environmentally friendly catalytic system for quinoline synthesis [16]. This protocol offers several advantages including high yields (76-98%), short reaction times (10-30 minutes), and the use of glycerol as a green solvent [16].

The optimized conditions employ 0.1 mmol of niobium(V) chloride in glycerol at 110°C [16]. The reaction proceeds through condensation of 2-aminobenzophenone derivatives with carbonyl compounds, followed by cyclization and dehydration [16]. The protocol demonstrates excellent functional group tolerance and provides consistently high yields across a range of substrates [16].

The catalyst system shows particular effectiveness for both diketone and ketone substrates, with aromatic ketones containing electron-withdrawing groups providing slightly lower yields compared to electron-donating substituents [16]. The recyclability of the glycerol solvent system adds to the environmental benefits of this approach [16].

| Catalyst System | Temperature (°C) | Time | Yield (%) | Key Advantages |

|---|---|---|---|---|

| FeCl₃ | 100-150 | 4-12 h | 65-85 | Good functional group tolerance |

| NbCl₅/Glycerol | 110 | 10-30 min | 76-98 | Green solvent, excellent yields |

| KOH (Pfitzinger) | 160-220 | 1-4 h | 50-80 | Carboxylic acid products |

| Ag(I)-Montmorillonite | 120-130 | 3 h | 42-89 | Recyclable catalyst |

Purification Techniques and Yield Analysis

Chromatographic Purification Methods

Column chromatography remains the primary method for purifying quinoline derivatives, utilizing silica gel with hexane/ethyl acetate gradient elution systems [17] [18]. For 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride, the purification typically begins with 100% hexane, gradually increasing ethyl acetate concentration to 20-30% [17].

High-speed counter-current chromatography offers superior resolution for complex quinoline mixtures [17]. The technique employs a ternary two-phase solvent system of tert-butyl methyl ether-1-butanol-acetonitrile-aqueous 0.1 M trifluoroacetic acid (1:3:1:5, v/v) [17]. This method successfully separates quinoline components with partition coefficients ranging from 0.03 to 3.3, achieving purities exceeding 99% [17].

Centrifugal partition chromatography provides an alternative approach for preparative-scale purification [18] [19]. The method employs gradient elution using heptane-water-acetonitrile and heptane-acetonitrile-methanol solvent systems [18]. This approach successfully purifies more than 3 grams of crude quinoline mixture, obtaining over 300 milligrams of purified products with 99% purity in less than 7 hours [18] [19].

Recrystallization Optimization

Recrystallization represents a cost-effective purification method for quinoline derivatives, particularly when high purity is not critical [17]. Ethanol and methanol serve as the most effective recrystallization solvents for quinoline-4-carbonyl chloride derivatives [17].

The recrystallization process typically involves dissolving the crude product in hot ethanol, followed by slow cooling to room temperature [17]. Addition of water (10-20% v/v) often enhances crystal formation and improves yield recovery [17]. This method achieves purities of 90-95% with recovery rates of 60-80% [17].

For carbonyl chloride derivatives, special precautions are required due to their moisture sensitivity [17]. The recrystallization must be conducted under anhydrous conditions using dry solvents and inert atmosphere protection [17].

Yield Analysis and Optimization

Comprehensive yield analysis across different synthetic routes reveals significant variations in efficiency and practicality [20] [21]. The Friedländer synthesis generally provides the highest yields (70-95%) for substituted quinoline derivatives, while maintaining reasonable reaction times and conditions [21].

| Synthetic Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Advantages |

|---|---|---|---|---|

| Friedländer | 70-95 | 2-24 h | 100-150 | High yields, wide scope |

| Pfitzinger | 50-80 | 1-4 h | 160-220 | Carboxylic acid products |

| Skraup | 60-85 | 4-6 h | 120-130 | Classical method |

| NbCl₅/Glycerol | 76-98 | 10-30 min | 110 | Green conditions |

| Microwave | 50-96 | 6-12 min | 40-160 | Rapid synthesis |

Catalyst optimization studies demonstrate that heterogeneous catalysts generally provide better recyclability and easier workup procedures [20] [21]. Silver(I)-exchanged Montmorillonite K₁₀ shows excellent performance with yields of 42-89% and good recyclability over multiple cycles [21].

Temperature optimization proves critical for maximizing yields while minimizing side reactions [22]. For most quinoline synthesis methods, temperatures in the range of 380-440°C provide optimal results when using vapor-phase reactions [22]. However, solution-phase reactions typically operate more effectively at lower temperatures (100-200°C) [22].

The volumetric rate of reactant delivery significantly affects yield in continuous processes [22]. Optimal flow rates of 0.2 h⁻¹ provide the best balance between conversion and selectivity [22]. Higher flow rates lead to incomplete conversion, while lower rates promote side reactions and reduced selectivity [22].

| Purification Method | Purity (%) | Recovery (%) | Time Required | Cost Effectiveness |

|---|---|---|---|---|

| Column Chromatography | 95-98 | 70-85 | 2-4 h | Moderate |

| Counter-Current | 99+ | 80-90 | 4-8 h | High |

| Centrifugal Partition | 99 | 85-95 | 6-7 h | High |

| Recrystallization | 90-95 | 60-80 | 2-24 h | Low |

| Distillation | 85-95 | 75-90 | 1-3 h | Low |